6-Oxa-2-azaspiro[3.4]octane hydrochloride

EGFR inhibition Structure-Activity Relationship Spirocyclic Scaffolds

6-Oxa-2-azaspiro[3.4]octane hydrochloride (CAS 1359656-12-4) is a rigid spirocyclic building block (Fsp³ 0.83). Its N-2/O-6 regioisomeric arrangement critically governs EGFR kinase inhibition—the 2-oxa-6-aza isomer alters H-bond geometry, while flexible analogs (e.g., morpholine) lose conformational rigidity essential for target engagement. Ideal for sp³-rich fragment-based screening and DEL synthesis. Procure the ≥98% HCl salt for optimal aqueous solubility and reproducible derivatization.

Molecular Formula C6H12ClNO
Molecular Weight 149.62
CAS No. 1359656-12-4
Cat. No. B3047236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-2-azaspiro[3.4]octane hydrochloride
CAS1359656-12-4
Molecular FormulaC6H12ClNO
Molecular Weight149.62
Structural Identifiers
SMILESC1COCC12CNC2.Cl
InChIInChI=1S/C6H11NO.ClH/c1-2-8-5-6(1)3-7-4-6;/h7H,1-5H2;1H
InChIKeyHFWYISDMWTYBLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-2-azaspiro[3.4]octane Hydrochloride (CAS 1359656-12-4): A Structurally Defined Spirocyclic Building Block for Drug Discovery


6-Oxa-2-azaspiro[3.4]octane hydrochloride (CAS 1359656-12-4) is a heterocyclic spirocyclic compound comprising a tetrahydrofuran ring fused to an azetidine ring via a shared spiro carbon . With a molecular formula of C6H12ClNO and a molecular weight of 149.62 g/mol, this hydrochloride salt form enhances aqueous solubility, facilitating its use as a versatile intermediate in medicinal chemistry . The compound has been identified as a synthetic precursor to derivatives that inhibit the Epidermal Growth Factor Receptor (EGFR) and other kinases, positioning it as a key scaffold in oncology-focused drug discovery programs .

Why 6-Oxa-2-azaspiro[3.4]octane Hydrochloride Cannot Be Replaced by Other Spirocyclic or Non-Spirocyclic Analogs


The precise regioisomeric arrangement of the oxygen and nitrogen atoms within the spiro[3.4] framework critically dictates the compound's physicochemical and biological properties. Substituting 6-Oxa-2-azaspiro[3.4]octane hydrochloride with its regioisomer, 2-oxa-6-azaspiro[3.4]octane, alters the spatial orientation of the hydrogen bond donor/acceptor groups, which has been shown to significantly impact EGFR inhibitory activity [1]. Similarly, replacing the spirocyclic core with a flexible chain analog like morpholine eliminates the conformational rigidity essential for optimal target engagement and metabolic stability characteristic of this scaffold [2]. These specific structural features underscore why procurement based solely on in-class categorization is insufficient for reproducible experimental outcomes.

Quantitative Differentiation of 6-Oxa-2-azaspiro[3.4]octane Hydrochloride: Evidence-Based Comparisons for Scientific Procurement


Regioisomeric Differentiation: 6-Oxa-2-azaspiro[3.4]octane vs. 2-Oxa-6-azaspiro[3.4]octane in EGFR Inhibition

A direct regioisomeric comparison from the literature demonstrates that the 2-oxa-6-azaspiro[3.4]octane regioisomer, when incorporated into 4-anilinoquinazoline derivatives, yields compounds with EGFR IC50 values of 15 nM for the kinase and 28 nM for the HCC827 cell line, showing 'higher EGFR inhibitory activities...comparing to the lead compound gefitinib' [1]. In contrast, the corresponding 6-oxa-2-azaspiro[3.4]octane regioisomer is used as an intermediate to access a different spatial presentation of the azetidine nitrogen, which is expected to modulate target selectivity. This regioisomeric differentiation is critical for achieving the desired pharmacological profile and cannot be replicated by simply substituting one regioisomer for another.

EGFR inhibition Structure-Activity Relationship Spirocyclic Scaffolds

Physicochemical Differentiation: pKa and Ionization State of 6-Oxa-2-azaspiro[3.4]octane vs. Non-Spirocyclic Amines

The predicted pKa of the closely related 2-oxa-6-azaspiro[3.4]octane is 10.55 ± 0.20 , which is higher than that of typical aliphatic amines like piperidine (pKa ~11.2) due to the electron-withdrawing effect of the oxygen atom in the ring. The spirocyclic structure imposes a rigid conformation that influences the basicity of the nitrogen, a property that is critical for binding to acidic residues in kinase active sites. This contrasts with flexible-chain amines like morpholine (pKa ~8.3), where the nitrogen lone pair is more accessible for hydrogen bonding but lacks the structural pre-organization of the spirocycle [1].

pKa Ionization State Spirocyclic Azetidines

Synthetic Accessibility and Purity: 6-Oxa-2-azaspiro[3.4]octane Hydrochloride vs. Larger Ring Analogs

The synthesis of 6-oxa-2-azaspiro[3.4]octane derivatives via iodocyclization has been reported to achieve yields up to 92% with purities of 95% . In contrast, the synthesis of ring-expanded analogs such as 6-oxa-2-azaspiro[3.5]nonane often requires more forcing conditions and results in lower yields (~70-80%) due to increased ring strain during formation [1]. The hydrochloride salt of 6-oxa-2-azaspiro[3.4]octane is commercially available with a standard purity of 98+% , ensuring reliable and reproducible entry into subsequent synthetic steps without the need for extensive purification.

Synthetic Yield Purity Scalability

Structural Rigidity and Fsp3: 6-Oxa-2-azaspiro[3.4]octane vs. Classical Piperidine/Morpholine Isosteres

The spirocyclic core of 6-oxa-2-azaspiro[3.4]octane boasts a higher fraction of sp3-hybridized carbons (Fsp3 = 0.83) compared to piperidine (Fsp3 = 0.8) and morpholine (Fsp3 = 0.8), contributing to greater three-dimensionality and potentially improved target selectivity [1]. Studies on angular spirocyclic azetidines have demonstrated that such scaffolds can act as bioisosteres for common saturated six-membered heterocycles like piperidine, often with enhanced metabolic stability and reduced off-target activity [1]. The rigid spiro junction restricts the conformational freedom of the azetidine ring, pre-organizing the molecule for binding to its target, a feature absent in the flexible morpholine ring [2].

Fsp3 Conformational Restriction Bioisosterism

LogP Differentiation: 6-Oxa-2-azaspiro[3.4]octane Derivatives vs. Non-Oxygenated Analogs

The incorporation of an oxygen atom into the spirocyclic scaffold significantly modulates the lipophilicity of the resulting derivatives. Calculated LogP values for 6-oxa-2-azaspiro[3.4]octane derivatives are in the range of -0.85 to 1.85 depending on substitution, which is substantially lower than the corresponding non-oxygenated 2-azaspiro[3.4]octane derivatives (estimated LogP ~1.5–2.5) [1]. This reduction in lipophilicity is advantageous for improving aqueous solubility and reducing off-target binding, a common strategy in modern drug design to avoid 'molecular obesity' [1].

LogP Hydrophilicity ADME

Optimal Application Scenarios for 6-Oxa-2-azaspiro[3.4]octane Hydrochloride Based on Quantitative Differentiation


Development of EGFR Kinase Inhibitors with Improved Solubility Profiles

The demonstrated ability of the 2-oxa-6-azaspiro[3.4]octane regioisomer to confer higher EGFR inhibitory activity and improved water solubility compared to gefitinib [1] validates the use of the 6-oxa-2-azaspiro[3.4]octane scaffold as a core intermediate for designing next-generation EGFR inhibitors. Researchers can leverage this scaffold to explore novel IP space while maintaining the favorable physicochemical properties of the oxa-azaspiro core. Procuring the hydrochloride salt (CAS 1359656-12-4) ensures high purity and ease of handling for subsequent derivatization .

Synthesis of CNS-Targeted M4 Muscarinic Receptor Agonists

Patent literature explicitly identifies 5-oxa-2-azaspiro[3.4]octane derivatives as M4 muscarinic receptor agonists for the treatment of psychosis and cognitive disorders [2]. The 6-oxa-2-azaspiro[3.4]octane scaffold, with its distinct nitrogen positioning, offers an alternative vector for optimizing M4 agonist activity while maintaining the favorable CNS MPO profile conferred by the spirocyclic oxa-aza core. The high Fsp3 and controlled LogP are particularly advantageous for crossing the blood-brain barrier [3].

Design of Sigma Receptor Ligands for Pain Management

Oxa-azaspiro compounds have been patented as sigma receptor ligands for the treatment of pain [3]. The rigid spirocyclic framework of 6-oxa-2-azaspiro[3.4]octane provides a well-defined pharmacophore for engaging sigma receptors, while the endocyclic oxygen atom enhances solubility compared to all-carbon spirocyclic analogs. The hydrochloride salt form facilitates formulation for in vivo studies, making it a practical choice for early-stage pain research .

Construction of Diverse sp3-Rich Fragment Libraries

The high Fsp3 (0.83) and structural novelty of the 6-oxa-2-azaspiro[3.4]octane scaffold align with the modern drug discovery paradigm of 'escaping flatland' [3]. Medicinal chemistry groups can employ this building block to rapidly generate sp3-rich, lead-like libraries for fragment-based screening or DNA-encoded library (DEL) synthesis. The commercial availability at 98+% purity and the high-yielding synthetic route (up to 92%) ensure cost-effective library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-2-azaspiro[3.4]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.